molecular formula C21H19NO3 B2870439 N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1798486-44-8

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide

Cat. No. B2870439
CAS RN: 1798486-44-8
M. Wt: 333.387
InChI Key: UEOVORUBHODRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Xanomeline can be synthesized by esterification of 5-amino-1,2,3,4-tetrahydro-2-benzazepin-3-one with (E)-3-(furan-3-yl)prop-2-enoic acid followed by a Hoffman degradation reaction. A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type . This suggests a σ to σ* transition .


Chemical Reactions Analysis

The wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in the cyclization . This cyclization step is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .

Scientific Research Applications

  • Antipsychotic Properties Initially synthesized as an antipsychotic drug, Xanomeline has shown promise in treating psychotic disorders by modulating muscarinic receptors. Its mechanism of action involves binding to M1 and M4 muscarinic receptors, which can impact cognitive function and mood regulation.
  • Cognitive Enhancement and Alzheimer’s Disease

    • Xanomeline’s affinity for muscarinic receptors makes it a potential candidate for enhancing cognitive function. Researchers have explored its use in Alzheimer’s disease, where cholinergic dysfunction plays a crucial role. By activating muscarinic receptors, Xanomeline may improve memory and cognitive deficits .

    Treatment of Overactive Bladder (OAB)

    • OAB is characterized by frequent and urgent urination. Xanomeline’s muscarinic receptor agonism can enhance bladder muscle contractions, potentially alleviating symptoms associated with OAB .

    Analgesic Properties

    • Some studies suggest that Xanomeline may have analgesic effects. By targeting muscarinic receptors, it could modulate pain perception and provide relief in certain pain conditions .

    Anti-Inflammatory Potential

    • Activation of muscarinic receptors by Xanomeline may contribute to anti-inflammatory responses. Researchers are investigating its role in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

    Neuroprotection and Neurodegenerative Disorders

    • Xanomeline’s muscarinic receptor activation may have neuroprotective effects. It has been studied in models of Parkinson’s disease and other neurodegenerative conditions. By promoting cholinergic signaling, it could potentially slow disease progression .

    Gastrointestinal Disorders

    • Muscarinic receptors are abundant in the gastrointestinal tract. Xanomeline’s modulation of these receptors may impact gut motility, making it relevant for conditions like irritable bowel syndrome (IBS) or gastroparesis .

    Potential Anticancer Activity

    • While still in early stages of investigation, Xanomeline’s muscarinic receptor interactions have raised interest in cancer research. It may influence cell proliferation, apoptosis, and tumor growth .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-14(12-15-10-11-24-13-15)22-21(23)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-11,13-14,20H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOVORUBHODRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.